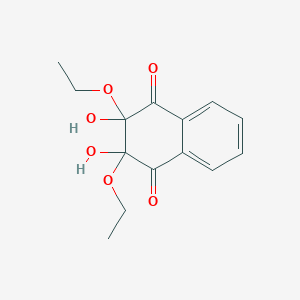
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione: is an organic compound with a complex structure. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxy groups attached to a dihydronaphthalene-1,4-dione core. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and metal catalysts such as platinum or palladium is common to facilitate the addition of ethoxy and hydroxy groups to the naphthalene core .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the development of pharmaceuticals or as a model compound in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism by which 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress responses or signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
- 2,3-Dihydroxy-1,4-naphthoquinone
- 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
- 1,4-Naphthoquinone
Comparison: Compared to these similar compounds, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
30266-59-2 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2,3-diethoxy-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H16O6/c1-3-19-13(17)11(15)9-7-5-6-8-10(9)12(16)14(13,18)20-4-2/h5-8,17-18H,3-4H2,1-2H3 |
Clé InChI |
VLUBPIGVCFIODX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=O)C2=CC=CC=C2C(=O)C1(O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


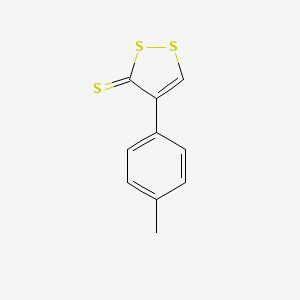
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
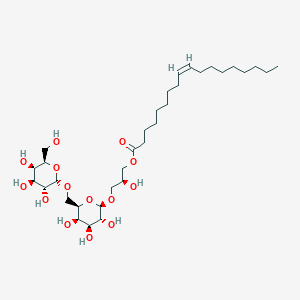
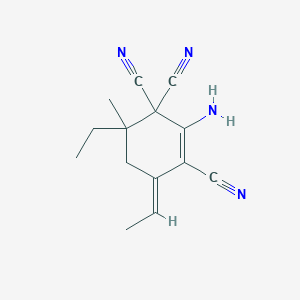
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
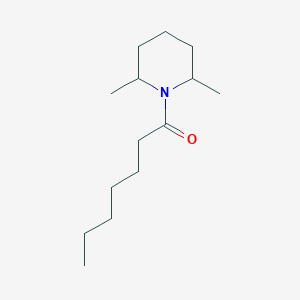
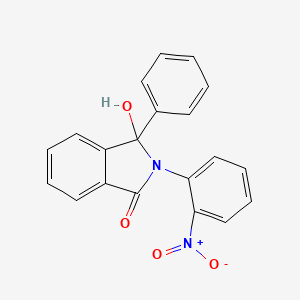

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
